molecular formula C30H48O3 B14865526 [(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14865526
M. Wt: 456.7 g/mol
InChI Key: BXBNGJWUBFCBEZ-MJGOLLAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL typically involves the acetylation of ergosterol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group at the 3-position of ergosterol.

Industrial Production Methods

Industrial production of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated derivatives.

Scientific Research Applications

3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of sterol derivatives.

    Biology: The compound is studied for its role in fungal cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential as an antifungal agent due to its structural similarity to ergosterol, which is a target for many antifungal drugs.

    Industry: It is used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL involves its interaction with cell membranes. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This can disrupt cellular processes and lead to cell death. The compound’s molecular targets include enzymes involved in sterol biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The parent compound from which 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL is derived.

    Cholesterol: A structurally similar sterol found in animal cell membranes.

    Stigmasterol: A plant sterol with a similar structure and function.

Uniqueness

3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL is unique due to its specific acetylation at the 3-position, which imparts distinct chemical properties and biological activities. This modification can enhance its stability and alter its interaction with biological membranes compared to its parent compound, ergosterol.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H48O3/c1-19(2)20(3)8-9-21(4)25-10-11-26-24-13-17-30(32)18-23(33-22(5)31)12-16-29(30,7)27(24)14-15-28(25,26)6/h8-9,13,19-21,23,25-27,32H,10-12,14-18H2,1-7H3/t20?,21?,23?,25?,26?,27?,28-,29-,30-/m1/s1

InChI Key

BXBNGJWUBFCBEZ-MJGOLLAPSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC[C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)OC(=O)C)C)O)C

Origin of Product

United States

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